

Spectroscopic Analysis of 4-Benzylamino-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzylamino-3-nitropyridine

Cat. No.: B010364

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Abstract: This document provides a structured overview of the spectroscopic characterization of **4-Benzylamino-3-nitropyridine**. Due to the limited availability of public-domain experimental data, this guide serves as a template, outlining the standard methodologies and data presentation formats for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who may be involved in the synthesis and characterization of similar molecules.

Introduction

4-Benzylamino-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming its identity, purity, and for understanding its chemical properties. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process. This guide details the expected data and the experimental protocols for such an analysis.

Spectroscopic Data

While specific experimental data for **4-Benzylamino-3-nitropyridine** is not readily available in public-domain literature, the following tables are presented as a template for the systematic recording of such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for **4-Benzylamino-3-nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available				
Data not available				
Data not available				
Data not available				

Table 2: ^{13}C NMR Data for **4-Benzylamino-3-nitropyridine**

Chemical Shift (δ) ppm	Assignment
Data not available	
Data not available	
Data not available	
Data not available	

Infrared (IR) Spectroscopy

Table 3: FT-IR Data for **4-Benzylamino-3-nitropyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available		
Data not available		
Data not available		
Data not available		

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **4-Benzylamino-3-nitropyridine**

m/z	Relative Intensity (%)	Assignment
Data not available		
Data not available		
Data not available		
Data not available		

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as **4-Benzylamino-3-nitropyridine**.

NMR Spectroscopy

A sample of **4-Benzylamino-3-nitropyridine** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

IR Spectroscopy

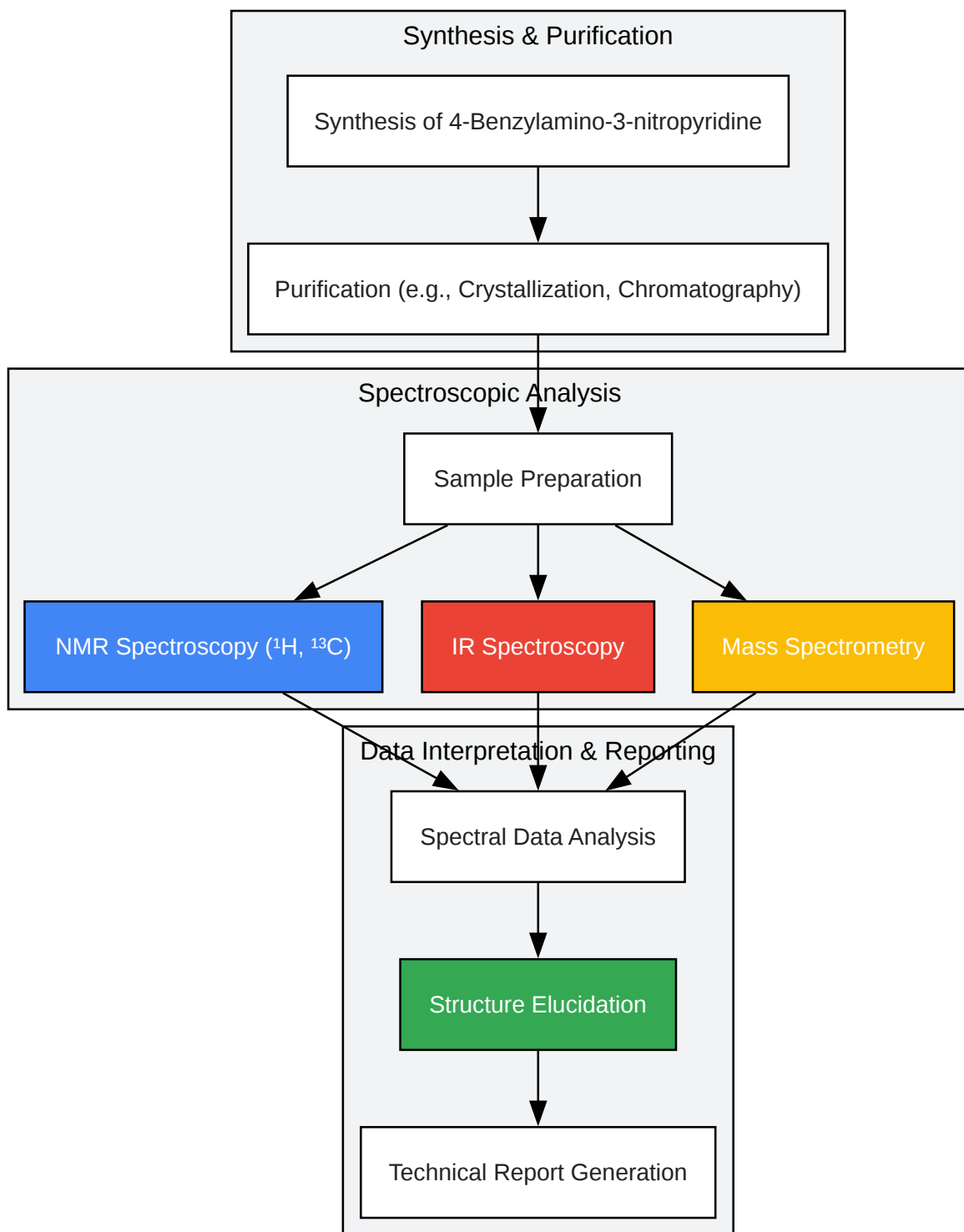
The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .

Mass Spectrometry

Mass spectral data would be acquired using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the spectrometer via direct infusion or after separation by liquid chromatography. For EI, a solid probe would be used. The mass-to-charge ratio (m/z) of the resulting ions would be measured.

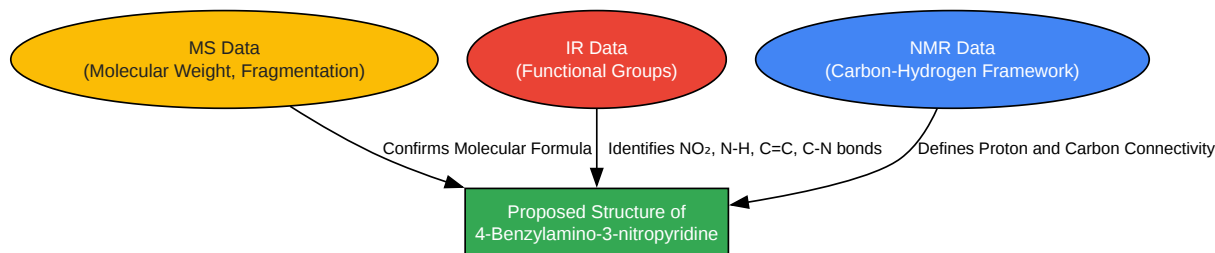
Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.



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General workflow for the synthesis and spectroscopic characterization of a chemical compound.



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Logical relationship of spectroscopic data in the structural elucidation of the target compound.

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